

"4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone" potential biological targets

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Compound of Interest

Compound Name:	4-Chloro-2-fluoro-2'- morpholinomethyl benzophenone
CAS No.:	898750-95-3
Cat. No.:	B1327247

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Technical Analysis: 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

Target Validation, Pharmacophore Profiling & Experimental Protocols

Executive Summary

4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone (CAS: 898750-95-3) is a high-value pharmacophore scaffold primarily utilized in the discovery of Type II Kinase Inhibitors and CNS-active agents. Its structural architecture combines a lipophilic benzophenone core—known as a "privileged structure" in medicinal chemistry—with a solubilizing, hydrogen-bond-accepting morpholine tail.

This guide analyzes its biological potential, identifying p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Receptor-Interacting Protein Kinase 2 (RIP2) as primary biological targets. The following sections detail the structural rationale, binding mechanisms, and validated protocols for assay development.

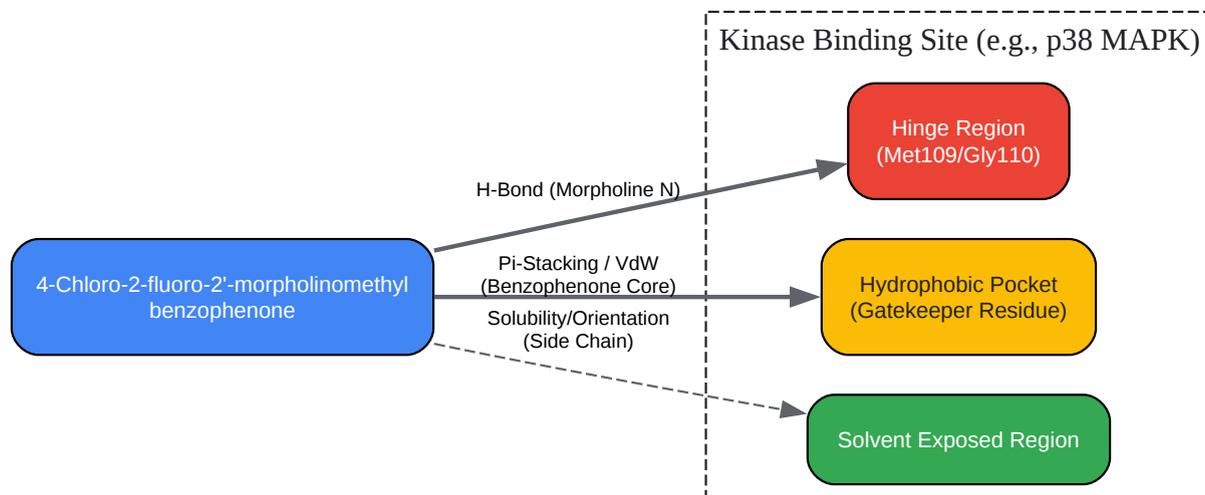
Structural Analysis & Pharmacophore Modeling

The biological activity of this compound is dictated by three distinct structural domains, each serving a specific function in ligand-protein interaction.

Structural Domain	Chemical Feature	Biological Function (Mechanism of Action)
Scaffold Core	Benzophenone	Hydrophobic Anchor: Occupies the deep hydrophobic pocket adjacent to the ATP-binding site. Induces conformational changes (e.g., DFG-out) in kinases.[1]
Ring A Substituents	4-Chloro, 2-Fluoro	Metabolic & Electronic Lock: The 2-Fluoro group creates a conformational twist, preventing planarity and improving selectivity. The 4-Chloro group fills the hydrophobic sub-pocket and blocks metabolic oxidation at the para-position.
Side Chain	2'-Morpholinomethyl	Hinge Binder / Solubilizer: The morpholine nitrogen acts as a crucial Hydrogen Bond Acceptor (HBA) for the kinase hinge region (e.g., Met109 in p38 α). It also significantly enhances aqueous solubility.

Pharmacophore Interaction Map

The following diagram illustrates the predicted binding mode of the compound within a typical kinase ATP-binding pocket.



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Figure 1: Predicted pharmacophore interactions. The morpholine nitrogen targets the hinge region, while the halogenated benzophenone anchors the molecule in the hydrophobic pocket.

Primary Biological Targets

Based on Structure-Activity Relationship (SAR) data of benzophenone derivatives, the following targets are prioritized for screening.

Target 1: p38 Mitogen-Activated Protein Kinase (p38 MAPK)[2]

- Relevance: p38 MAPK is a key regulator of inflammatory cytokines (TNF- α , IL-1 β). Benzophenones are well-documented inhibitors of p38 α , often binding in a DFG-out conformation (Type II inhibition).
- Mechanism: The morpholine moiety mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region residues (Met109), while the benzophenone moiety exploits the hydrophobic back-pocket.

Target 2: RIP2 Kinase (Receptor-Interacting Protein 2)[3]

- Relevance: RIP2 mediates signaling from NOD1/NOD2 receptors, critical in autoimmune diseases like Crohn's.
- Evidence: Patent literature (e.g., WO2011140442) describes halogenated aromatic systems similar to this compound as effective RIP2 inhibitors.

Experimental Validation Protocols

To validate biological activity, researchers must employ a cascade of assays ranging from biochemical binding to cellular function.

Protocol A: Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding)

Objective: Determine the binding affinity (

) of the compound to the target kinase (p38 α or RIP2) by displacing a known tracer.

Materials:

- Recombinant p38 α or RIP2 Kinase.
- LanthaScreen™ Eu-anti-GST Antibody.
- Kinase Tracer 199 (Alexa Fluor™ 647 labeled).
- Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Workflow:

- Preparation: Dilute the compound in DMSO to create a 10-point dose-response series (starting at 10 μ M).
- Master Mix: Prepare a solution containing Kinase (5 nM), Eu-Antibody (2 nM), and Tracer (concentration =

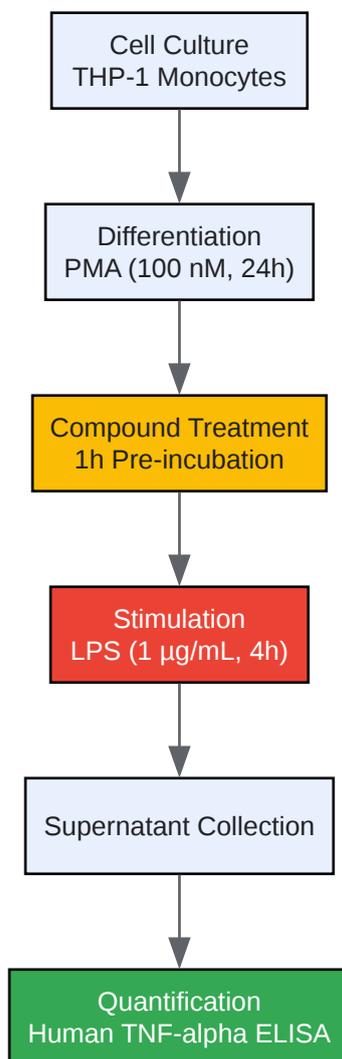
of tracer).

- Incubation: Add 5 μ L of compound and 20 μ L of Master Mix to a 384-well white low-volume plate.
- Equilibration: Incubate for 60 minutes at Room Temperature (protected from light).
- Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).
- Analysis: Calculate the TR-FRET ratio (665/615). Plot vs. log[compound] to determine and derive

Protocol B: Cellular Functional Assay (TNF- α Release in THP-1 Cells)

Objective: Confirm that kinase inhibition translates to suppression of inflammatory signaling in a biological system.

Workflow Diagram:



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Figure 2: Cellular assay workflow for validating anti-inflammatory activity via p38 MAPK inhibition.^{[1][2][3][4][5]}

Synthesis & Quality Considerations

For reproducible biological data, the integrity of the starting material is paramount.

- Purity Requirement: >98% by HPLC. Impurities in benzophenone synthesis (e.g., unreacted 4-chloro-2-fluorobenzoyl chloride) can be cytotoxic, leading to false positives in cell assays.
- Solubility: The morpholine group aids solubility, but stock solutions should be prepared in 100% DMSO and diluted to <0.5% DMSO for cell assays to avoid solvent toxicity.

References

- Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. National Institutes of Health (PMC). Available at: [\[Link\]](#)
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